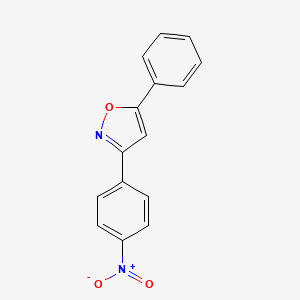

Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

Description

Significance of Isoxazole (B147169) Scaffolds in Organic Chemistry and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a highly significant structural motif in both organic and medicinal chemistry. nih.gov Its importance stems from its versatile chemical properties and its presence in numerous biologically active compounds. rsc.org In organic synthesis, the isoxazole nucleus is a valuable building block because its weak N-O bond allows for ring-cleavage reactions, enabling its conversion into other important synthetic intermediates like β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds. researchgate.netijpcbs.com

In medicinal chemistry, the isoxazole scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. This scaffold is a component of many FDA-approved drugs. mdpi.com Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.govrsc.org The structural versatility of the isoxazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance its interaction with biological targets and improve its pharmacological profile. rsc.orgnih.gov

Historical Context of Isoxazole Synthesis and Diverse Applications

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. Ludwig Claisen is credited with a foundational contribution in 1888 by identifying the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com In 1903, he reported the synthesis of the parent compound, isoxazole. nih.gov A significant advancement came between 1930 and 1946 with the work of Quilico, who extensively studied the synthesis of the isoxazole ring system using 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds, a method that remains a cornerstone of isoxazole synthesis. ijpcbs.comwikipedia.org

Over the decades, numerous synthetic methodologies have been developed to create a wide variety of substituted isoxazoles. nih.govijpcbs.com These methods include the reaction of hydroxylamine (B1172632) with 1,3-diketones and the use of modern techniques like microwave-induced and ultrasound-assisted synthesis to improve reaction efficiency and yields. mdpi.comwikipedia.orgtaylorandfrancis.com

The applications of isoxazole derivatives are extensive and not limited to medicine. researchgate.net They are used in agriculture as herbicides and insecticides. researchgate.net In materials science, isoxazole-based compounds have been investigated for their use as fluorescent materials, in dye-sensitized solar cells, as liquid crystals, and in organic electronics. researchgate.netmdpi.com

Rationale for Focused Academic Research on Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

The specific compound, Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, combines three key structural features that make it a subject of focused academic research: the isoxazole core, a phenyl group at the 5-position, and a 4-nitrophenyl group at the 3-position. This 3,5-diaryl substitution pattern is a common feature in many biologically active isoxazoles. mersin.edu.trsaapjournals.org

The rationale for its study is often rooted in the pursuit of new therapeutic agents. The presence of the nitro group (NO2) is particularly significant, as nitro-containing aromatic compounds are known to exhibit a range of biological activities, including antibacterial and anticancer effects. nih.govnih.gov Research into similar 3,5-disubstituted isoxazoles has shown that the nature and position of substituents on the phenyl rings can dramatically influence biological activity. researchgate.net For example, studies on related compounds have explored their potential as anticancer, antileishmanial, and antifungal agents. mersin.edu.trnih.gov

Therefore, researchers synthesize and study Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, and its analogues to investigate how this specific combination of substituents affects its chemical properties and biological efficacy. nih.gov The goal is to establish structure-activity relationships (SAR), which are crucial for designing new molecules with enhanced potency and selectivity for specific biological targets. nih.gov

Overview of Core Research Domains Pertaining to Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

Research pertaining to Isoxazole, 3-(4-nitrophenyl)-5-phenyl- primarily falls into two interconnected domains: synthetic chemistry and medicinal chemistry.

Synthetic Chemistry: A significant portion of the research focuses on the development of efficient and regioselective methods for synthesizing 3,5-disubstituted isoxazoles. nih.gov The most common approach involves the [3+2] cycloaddition reaction between a nitrile oxide (in this case, generated from 4-nitrobenzaldehyde (B150856) oxime) and a terminal alkyne (phenylacetylene). nih.govnih.gov Studies often explore different catalysts, reaction conditions, and precursor materials to optimize yield and purity. researchgate.net

Medicinal Chemistry and Biological Evaluation: Once synthesized, the compound is subjected to biological screening to determine its potential as a therapeutic agent. Key research areas include:

Anticancer Activity: Many 3,5-diaryl isoxazoles are evaluated for their cytotoxicity against various cancer cell lines. mersin.edu.trsaapjournals.org Research has shown that compounds with specific substitutions can induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. rsc.org

Antimicrobial Activity: The isoxazole scaffold is a known antibacterial and antifungal agent. nih.gov Research on nitro-substituted phenylisoxazoles, for instance, has demonstrated significant activity against plant pathogenic bacteria. nih.gov

Enzyme Inhibition: Isoxazoles are investigated as inhibitors of various enzymes implicated in disease, such as cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov

The combination of these research domains aims to build a comprehensive understanding of Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, from its fundamental synthesis to its potential applications in treating human diseases.

Data Tables

Table 1: Physicochemical Properties of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- This table is populated with computed data from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | 3-(4-nitrophenyl)-5-phenyl-1,2-oxazole | nih.gov |

| CAS Number | 31108-56-2 | nih.gov |

| Molecular Formula | C₁₅H₁₀N₂O₃ | nih.gov |

| Molecular Weight | 266.25 g/mol | nih.gov |

| Monoisotopic Mass | 266.069142 g/mol | epa.gov |

Table 2: Example of Anticancer Activity for a Structurally Related Isoxazole Derivative This table presents data for a related compound to illustrate the type of research conducted on this class of molecules. Data for the specific title compound is not publicly available in this format.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole | PC3 (Prostate Cancer) | IC₅₀ | > 100 | mersin.edu.tr |

| 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole | PC3 (Prostate Cancer) | IC₅₀ | 84.7 | mersin.edu.tr |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31108-56-2 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-15(20-16-14)12-4-2-1-3-5-12/h1-10H |

InChI Key |

DXYFHYLEXIXGQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Isoxazole, 3 4 Nitrophenyl 5 Phenyl and Its Derivatives

Regioselective [3+2] Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne stands as the most direct and widely utilized method for constructing the isoxazole (B147169) ring. scispace.comrsc.org This reaction class is valued for its efficiency in forming the five-membered ring in a single step. However, when using unsymmetrical alkynes, the reaction can theoretically produce two different regioisomers. For terminal alkynes, the reaction overwhelmingly favors the formation of 3,5-disubstituted isoxazoles. mdpi.com

In the context of synthesizing 3-(4-nitrophenyl)-5-phenylisoxazole, the key [3+2] cycloaddition would occur between 4-nitrobenzonitrile (B1214597) oxide and phenylacetylene (B144264). The nitrile oxide is a reactive intermediate and is typically generated in situ from a stable precursor, most commonly a hydroximoyl chloride or an aldoxime. core.ac.ukyoutube.com

Copper(I)-catalyzed cycloaddition reactions represent a powerful and popular method for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. mdpi.com These reactions, often falling under the umbrella of "click chemistry," are known for their reliability, mild reaction conditions, and high yields. nih.gov

One approach involves a one-pot, three-step process where an aldehyde (e.g., 4-nitrobenzaldehyde) is first converted to the corresponding oxime with hydroxylamine (B1172632), which is then transformed into the nitrile oxide. The subsequent copper-catalyzed cycloaddition with a terminal alkyne furnishes the isoxazole. mdpi.com For instance, the Koufaki group demonstrated that using a catalytic system of copper sulfate (B86663) pentahydrate and a reducing agent like sodium ascorbate (B8700270) under ultrasound irradiation can efficiently produce 3,5-disubstituted isoxazoles. mdpi.com

A more advanced, three-component cascade reaction has been developed using a copper catalyst, a diazo compound, tert-butyl nitrite, and an alkyne. acs.orgnih.gov In this system, the nitrile oxide is generated in situ from the reaction between a copper carbene (from the diazo compound) and a nitroso radical (from tert-butyl nitrite), which then undergoes a highly regioselective [3+2] cycloaddition with the alkyne. acs.org

Table 1: Examples of Copper-Catalyzed Isoxazole Synthesis

| Reactants | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde, Hydroxylamine HCl, Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 60 °C, 60 min, Ultrasound | Good to Excellent | mdpi.com |

| Diazo Compound, t-Butyl Nitrite, Alkyne | Cu(OTf)₂ | Dichloroethane | 80 °C | Up to 94% | acs.org |

To circumvent the use of potentially toxic transition metals, methods employing hypervalent iodine(III) reagents have been developed as a green alternative for isoxazole synthesis. scispace.comrsc.org These protocols facilitate the oxidation of aldoximes to generate nitrile oxides under mild conditions. rsc.org

In a typical stoichiometric procedure, an aldoxime (e.g., 4-nitrobenzaldoxime) is treated with a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (DIB) or phenyliodine(III) bis(trifluoroacetate) (PIFA). scispace.com The resulting nitrile oxide rapidly undergoes cycloaddition with a terminal alkyne, yielding the 3,5-disubstituted isoxazole with complete regioselectivity and in high yields. scispace.comrsc.org This method is experimentally convenient as it avoids the isolation of unstable hydroximoyl chloride intermediates. rsc.org

More recently, catalytic versions of this reaction have been established. These systems use a catalytic amount of an iodoarene (e.g., 3,5-dimethyl-iodobenzene) in the presence of a terminal oxidant like Oxone. acs.orgorganic-chemistry.org The active hypervalent iodine species is formed in situ, which then oxidizes the aldoxime, creating a sustainable catalytic cycle. organic-chemistry.org These catalytic reactions proceed efficiently in aqueous solvent mixtures, further enhancing their environmental credentials. acs.org

Table 2: Hypervalent Iodine-Mediated Isoxazole Synthesis from Aldoximes and Phenylacetylene

| Oxidant System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| PIFA (1.1 equiv) | CH₂Cl₂ | Room Temp. | 5 min | 95% | scispace.com |

| DIB (1.1 equiv) | CH₂Cl₂ | Room Temp. | 60 min | 90% | scispace.com |

| Iodoarene (0.2 equiv), Oxone (3 equiv) | MeOH/HFIP/H₂O | Room Temp. | 24 h | 75% | acs.orgorganic-chemistry.org |

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is generally understood to proceed through a concerted, pericyclic mechanism. nih.gov The regioselectivity of the reaction—the preferential formation of the 3,5-disubstituted isomer over the 3,4-disubstituted one—is dictated by both electronic and steric factors. mdpi.com

Computational studies, often using Density Functional Theory (DFT), have shown that the transition state leading to the 3,5-disubstituted isoxazole is energetically more favorable than the one leading to the 3,4-isomer. mdpi.comrsc.org In the reaction between an aryl nitrile oxide (Ar-C≡N⁺-O⁻) and a terminal alkyne like phenylacetylene (Ph-C≡C-H), the frontier molecular orbitals (FMO) align in a way that favors the carbon atom of the nitrile oxide bonding to the unsubstituted carbon of the alkyne. This alignment results in the aryl group from the nitrile oxide at the C3 position and the phenyl group from the alkyne at the C5 position of the resulting isoxazole ring. The use of catalysts like copper(I) typically accelerates this intrinsically favored reaction pathway rather than altering its regiochemical outcome. nih.gov

Reactions of Nitrile Oxides with Terminal Alkynes

Cyclocondensation Approaches

An alternative and classical route to isoxazoles involves the cyclocondensation of a three-carbon α,β-unsaturated ketone, known as a chalcone (B49325), with hydroxylamine. core.ac.uk This method provides a different retrosynthetic disconnection and is a reliable way to access various isoxazole derivatives.

To synthesize 3-(4-nitrophenyl)-5-phenylisoxazole via this route, the required precursor is (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one, a specific chalcone. This chalcone can be prepared through a Claisen-Schmidt condensation of acetophenone (B1666503) and 4-nitrobenzaldehyde (B150856). nih.gov

The subsequent reaction involves treating the chalcone with hydroxylamine hydrochloride. researchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a base like potassium hydroxide (B78521) or sodium acetate. nih.govjocpr.com The mechanism involves the initial nucleophilic Michael addition of hydroxylamine to the β-carbon of the chalcone's double bond. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and a final dehydration step to yield the aromatic isoxazole ring. nih.gov

Table 3: Representative Conditions for Isoxazole Synthesis from Chalcones

| Chalcone | Reagent | Base/Medium | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Chalcones | Hydroxylamine HCl | 40% KOH | Ethanol | Reflux, 12 h | 45-63% | nih.gov |

| Indolyl Chalcones | Hydroxylamine HCl | Sodium Acetate | Glacial Acetic Acid | Reflux, 8-10 h | Good | jocpr.com |

| Dione Chalcones | Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux, 6-7 h | 75-80% | ijert.org |

Targeted Functional Group Transformations Post-Synthesis

Once the 3-(4-nitrophenyl)-5-phenylisoxazole scaffold is assembled, its functional groups can be further manipulated to generate a diverse library of derivatives.

Reduction of the Nitrophenyl Group to Amino Derivatives

The nitro group on the phenyl ring at the 3-position of the isoxazole is a versatile handle for chemical modification, with its reduction to an amino group being a key transformation. This reduction can be achieved using various reagents. A common and effective method involves the use of zinc dust in acetic acid (Zn/HOAc). nih.gov This system allows for the selective reduction of the nitro group without affecting the isoxazole ring. Other established methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of other metals in acidic media, such as iron or tin.

| Reagent | Conditions | Reference |

| Zn/HOAc | 0°C, 5 min | nih.gov |

| Fe/HOAc | Not specified | nih.gov |

| Raney Nickel | Not specified | nih.gov |

| Palladium on Carbon | Not specified | nih.gov |

Oxidation Reactions of Aromatic Substituents

The oxidation of the aromatic substituents on the 3-(4-nitrophenyl)-5-phenylisoxazole core is a less explored area. However, related studies suggest potential pathways. For instance, the photooxygenation of a 3-phenyl-cyclohepta[d]isoxazole derivative with singlet oxygen has been shown to yield endoperoxides. nih.gov While this is not a direct oxidation of the phenyl ring itself, it demonstrates the reactivity of the system towards oxidative conditions. Theoretical studies using density functional theory (DFT) have also investigated the reaction of oxazole (B20620) and its derivatives with singlet oxygen, indicating that the primary reaction pathway is a [4+2]-cycloaddition. cdu.edu.au The introduction of a phenyl substituent has been shown to have a notable impact on the electron distribution of the oxazole ring, which could influence its reactivity towards oxidizing agents. cdu.edu.au Direct oxidation of the phenyl group on the isoxazole ring remains a topic for further investigation.

Nucleophilic Substitution Reactions on the Isoxazole Ring System

The presence of the electron-withdrawing nitro group on the phenyl ring at the 3-position can activate the isoxazole ring towards nucleophilic attack, particularly at the C5 position. This is a form of nucleophilic aromatic substitution (SNAr). An efficient protocol for the functionalization of the isoxazole ring has been developed through the reaction of 5-nitroisoxazoles with various nucleophiles. rsc.org This method is characterized by excellent chemical yields, mild reaction conditions, and a broad scope of both 5-nitroisoxazoles and nucleophiles. rsc.org The reaction proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, followed by the departure of a leaving group. mdpi.com In the case of 3-(4-nitrophenyl)-5-phenylisoxazole, while the primary site of nucleophilic attack on the phenyl ring is well-established, the influence of the nitrophenyl group can extend to the isoxazole ring, making it susceptible to nucleophilic substitution, especially if a suitable leaving group is present at the 5-position or if ring-opening reactions are considered.

Green Chemistry Principles Applied to Isoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Solvent-Free Synthesis Methodologies, including Ball-Milling

A significant advancement in the green synthesis of 3,5-disubstituted isoxazoles is the development of solvent-free methods, with ball-milling being a prominent technique. A scalable, solvent-free synthesis of 3,5-isoxazoles has been achieved through the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides on a Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. This mechanochemical approach offers moderate to excellent yields and is reproducible on a gram scale without requiring extended milling times.

| Feature | Conventional Synthesis | Ball-Milling Synthesis |

| Solvent | Typically requires organic solvents | Solvent-free |

| Energy Input | Often requires heating | Mechanical energy |

| Reaction Time | Can be several hours | Often shorter |

| Work-up | Typically involves extraction and purification | Can be simpler |

This solvent-free methodology aligns with the principles of green chemistry by eliminating the need for potentially harmful organic solvents and often reducing energy consumption compared to traditional heating methods.

Development of Environmentally Benign Reaction Conditions

The development of green synthetic protocols for the preparation of 3,5-diarylisoxazoles, including 3-(4-nitrophenyl)-5-phenylisoxazole, has been a key focus in contemporary organic synthesis. These methods aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One prominent green approach involves the use of 1,3-dipolar cycloaddition reactions. wikipedia.org This method is a cornerstone for constructing the isoxazole ring. Traditionally, these reactions often required harsh conditions, but recent advancements have led to more eco-friendly alternatives. For instance, the use of ball-milling technology for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides offers a solvent-free route to 3,5-isoxazoles. nih.gov This mechanochemical approach can be catalyzed by a recyclable Cu/Al2O3 nanocomposite, yielding products in moderate to excellent yields. nih.gov

Water, as a benign and abundant solvent, has also been explored for the synthesis of isoxazole derivatives. The use of deep eutectic solvents (DES), such as a mixture of glycerol (B35011) and potassium carbonate, provides an environmentally friendly and low-cost catalytic medium for the multicomponent synthesis of functionalized isoxazoles. nih.gov These methods often lead to high yields and simplified product isolation procedures.

Furthermore, the synthesis of 3,5-diarylisoxazoles from α,β-unsaturated ketones (chalcones) and hydroxylamine hydrochloride can be achieved under mild, one-pot conditions using trichloroisocyanuric acid (TCCA) as an efficient promoter. researchgate.net This method is notable for its short reaction times and high yields for a variety of substituted chalcones, including those with electron-withdrawing groups like the nitro group. researchgate.net The reaction of a chalcone with hydroxylamine hydrochloride can also be performed in ethanol, a greener alternative to many organic solvents. odinity.com

A comparative overview of different environmentally benign conditions for the synthesis of 3,5-diarylisoxazoles is presented in the table below.

Table 1: Environmentally Benign Reaction Conditions for 3,5-Diarylisoxazole Synthesis

| Method | Catalyst/Promoter | Solvent | Key Advantages |

|---|---|---|---|

| Ball-Milling | Cu/Al2O3 | Solvent-free | Scalable, recyclable catalyst, solvent-free. nih.gov |

| Deep Eutectic Solvent | K2CO3/Glycerol | Glycerol | Low-cost, biodegradable, good yields. nih.gov |

| One-pot Oxidation | Trichloroisocyanuric acid (TCCA) | Acetonitrile (B52724) | Short reaction times, high yields, mild conditions. researchgate.net |

Optimization Strategies for Synthetic Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, which is typically prepared from the corresponding chalcone, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, several parameters can be systematically varied.

The choice of base, solvent, and reaction temperature are critical factors. For the cyclization of a chalcone precursor with hydroxylamine, a systematic study might involve screening different bases such as sodium hydroxide, potassium hydroxide, or organic bases in various solvents like ethanol, methanol, or aqueous mixtures. The temperature can be varied from room temperature to reflux to find the optimal balance between reaction rate and selectivity.

For instance, in a related synthesis of 3-(4-bromophenyl)-5-phenylisoxazole, the final cyclization step involved dissolving the chalcone dibromide precursor in 95% ethanol, followed by the addition of hydroxylamine hydrochloride and potassium hydroxide solution. odinity.com The reaction was heated for a short period after the addition of the base. odinity.com This suggests that a similar approach could be optimized for the nitro-substituted analogue.

A hypothetical optimization study for the synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- from its chalcone precursor and hydroxylamine is detailed in the table below. This table illustrates how different parameters could be varied to achieve the best possible outcome.

Table 2: Optimization of Reaction Conditions for the Synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol | Reflux | 4 | 75 |

| 2 | KOH | Ethanol | Reflux | 4 | 82 |

| 3 | Et3N | Acetonitrile | Reflux | 8 | 65 |

| 4 | KOH | Methanol | Reflux | 4 | 78 |

| 5 | KOH | Ethanol/Water (1:1) | Reflux | 2 | 88 |

| 6 | KOH | Ethanol | Room Temp | 24 | 50 |

The data presented in Table 2 is a representative example of a systematic optimization study. In this hypothetical scenario, entry 7, utilizing trichloroisocyanuric acid (TCCA) in acetonitrile at room temperature, demonstrates the most efficient conditions, providing the highest yield in the shortest time. researchgate.net This aligns with literature reports on the effectiveness of TCCA for this type of transformation. researchgate.net The optimization process allows for the identification of conditions that are not only high-yielding but also potentially more energy-efficient and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of Isoxazole, 3 4 Nitrophenyl 5 Phenyl

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides a detailed map of the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. For Isoxazole (B147169), 3-(4-nitrophenyl)-5-phenyl-, NMR is crucial for elucidating the specific arrangement of its proton and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) analysis identifies the chemical environment of all hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 3-(4-nitrophenyl)-5-phenylisoxazole shows distinct signals corresponding to the isoxazole ring proton and the protons on the two aromatic rings. rsc.org

The spectrum displays a characteristic singlet for the proton at the C4 position of the isoxazole ring at approximately 6.91 ppm. rsc.org The protons of the 5-phenyl group appear as a multiplet in the range of 7.49-7.54 ppm (3H) and 7.84-7.88 ppm (2H). rsc.org The protons on the 4-nitrophenyl group are observed as two multiplets, one at approximately 8.05-8.08 ppm (2H) and another further downfield at 8.34-8.38 ppm (2H), due to the strong electron-withdrawing effect of the nitro group. rsc.org

Table 1: ¹H NMR Spectroscopic Data for Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Reference |

|---|---|---|---|---|

| Isoxazole-H4 | 6.91 | s (singlet) | 1H | rsc.org |

| Phenyl-H (meta, para) | 7.49-7.54 | m (multiplet) | 3H | rsc.org |

| Phenyl-H (ortho) | 7.84-7.88 | m (multiplet) | 2H | rsc.org |

| Nitrophenyl-H | 8.05-8.08 | m (multiplet) | 2H | rsc.org |

| Nitrophenyl-H | 8.34-8.38 | m (multiplet) | 2H | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The spectrum for 3-(4-nitrophenyl)-5-phenylisoxazole shows 11 distinct signals, corresponding to the different carbon environments in the molecule. rsc.org Key signals include those for the isoxazole ring carbons (C3, C4, and C5) and the carbons of the two phenyl rings. The carbon attached to the nitro group (C-NO₂) is significantly deshielded.

The isoxazole carbons resonate at approximately δ 171.4 (C5), 161.1 (C3), and 97.4 (C4) ppm. rsc.org The carbons of the 4-nitrophenyl ring appear at δ 148.6, 135.2, 127.6, and 124.2 ppm, while the phenyl ring carbons are found at δ 130.6, 129.1, 126.9, and 125.9 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C4 (Isoxazole) | 97.4 | rsc.org |

| Aromatic C-H | 124.2 | rsc.org |

| Aromatic C-H | 125.9 | rsc.org |

| Aromatic C (Quaternary) | 126.9 | rsc.org |

| Aromatic C-H | 127.6 | rsc.org |

| Aromatic C-H | 129.1 | rsc.org |

| Aromatic C-H | 130.6 | rsc.org |

| Aromatic C (Quaternary) | 135.2 | rsc.org |

| C-NO₂ (Aromatic) | 148.6 | rsc.org |

| C3 (Isoxazole) | 161.1 | rsc.org |

| C5 (Isoxazole) | 171.4 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals by revealing connectivity between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For 3-(4-nitrophenyl)-5-phenylisoxazole, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons on both the phenyl and nitrophenyl rings, confirming their relative positions. It would not show any correlation for the isoxazole H4 proton, as it is a singlet with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link the proton at 6.91 ppm to the carbon at 97.4 ppm (C4 of the isoxazole ring). rsc.org Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, greatly simplifying the assignment of the complex aromatic regions of the spectra. nih.gov

Strategies for Resolving Ambiguities and Discrepancies in NMR Data

In the synthesis of substituted isoxazoles, mixtures of isomers can form, leading to complex NMR spectra that are difficult to interpret. For instance, the nitration of 5-phenylisoxazole (B86612) can yield a mixture of isomers, including 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole, and 4-nitro-5-phenylisoxazole, which may not be easily separable by standard chromatography. clockss.org

High-field ¹H NMR analysis is a powerful strategy to resolve such ambiguities. It can reveal the presence of multiple compounds in what appears to be a single spot on a TLC plate. clockss.org Techniques such as selective homonuclear decoupling experiments can be employed to simplify complex splitting patterns and determine the connectivity between protons, thereby confirming the substitution pattern on the aromatic rings and differentiating between isomers. clockss.org Comparing the observed chemical shifts and coupling patterns with those of known, unambiguously synthesized standards is another key strategy for structural confirmation.

Infrared Spectroscopy (IR) for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(4-nitrophenyl)-5-phenylisoxazole displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent bands include strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. researchgate.net The spectrum also shows bands for the C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region. Vibrations specific to the isoxazole ring, such as C=N, N-O, and C-O stretching, are also observed. rjpbcs.comrsc.org

Table 3: Characteristic IR Absorption Bands for Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings | rjpbcs.com |

| C=C Stretch | 1600-1450 | Aromatic Rings | rsc.org |

| Asymmetric NO₂ Stretch | ~1525 | Nitro Group | researchgate.net |

| Symmetric NO₂ Stretch | ~1345 | Nitro Group | researchgate.net |

| C=N Stretch | ~1610 | Isoxazole Ring | rjpbcs.com |

| N-O Stretch | ~1150 | Isoxazole Ring | rjpbcs.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, the molecular formula is C₁₅H₁₀N₂O₃. The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is 266.0691 Da.

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate the molecular ion and its fragments. The fragmentation pattern provides valuable structural information. nih.gov For this compound, the molecular ion peak [M]⁺ is observed at m/z 266.

Common fragmentation pathways involve the cleavage of the isoxazole ring and its substituents. A major fragment observed in the mass spectrum is a peak at m/z 105. This corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by cleavage of the bond between the phenyl group and the isoxazole ring, followed by rearrangement. This is a very stable and common fragment for compounds containing a phenyl-carbonyl or similar moiety. youtube.com Other significant fragments can arise from the loss of the nitro group (NO₂) or from cleavages involving the nitrophenyl portion of the molecule.

Table 4: HRMS Data and Major Fragments for Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Ion | Calculated m/z | Observed m/z | Description | Reference |

|---|---|---|---|---|

| [C₁₅H₁₀N₂O₃]⁺ | 266.0691 | 266 | Molecular Ion [M]⁺ | |

| [C₇H₅O]⁺ | 105.0335 | 105 | Benzoyl cation (Base Peak) | |

| [C₆H₅]⁺ | 77.0391 | 77 | Phenyl cation |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-", this technique would provide unequivocal proof of its molecular structure, conformation, and the nature of its packing in the crystal lattice.

Hypothetical Crystallographic Data Table Since experimental data is unavailable, a hypothetical table is presented below to illustrate how such data would be reported.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

The manner in which molecules are arranged in a crystal is governed by intermolecular forces. Analysis of the crystal packing of "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-" would identify any significant non-covalent interactions. Given the presence of the nitro group and aromatic rings, one could anticipate the presence of C-H···O or C-H···N hydrogen bonds, as well as π-π stacking interactions between the phenyl and/or nitrophenyl rings of adjacent molecules. These interactions are fundamental in dictating the stability and physical properties of the crystalline material. Studies on other nitrophenyl-containing compounds frequently report the formation of dimers or extended networks through such interactions. nih.govscirp.org

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound, thereby verifying its purity and stoichiometric composition. For "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-", the analysis would involve combusting a sample to convert the constituent elements into simple gaseous compounds, which are then quantified.

The theoretical elemental composition, calculated from the molecular formula C₁₅H₁₀N₂O₃, provides the expected percentages of carbon, hydrogen, and nitrogen. The experimental values obtained from the analysis should closely match these theoretical values to confirm the compound's identity.

Elemental Analysis Data Table

| Element | Theoretical % | Found % |

| Carbon (C) | 67.67 | Value |

| Hydrogen (H) | 3.79 | Value |

| Nitrogen (N) | 10.52 | Value |

The structures of newly synthesized compounds are often confirmed by their elemental analysis data, as seen in the characterization of various heterocyclic compounds. nih.govrdd.edu.iq

Chemical Reactivity and Derivatization Strategies for Isoxazole, 3 4 Nitrophenyl 5 Phenyl

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

The inherent chemical functionalities of Isoxazole (B147169), 3-(4-nitrophenyl)-5-phenyl- position it as a versatile building block for the construction of more complex organic molecules. nih.govlifechemicals.comfrontiersin.orgasischem.com The presence of the nitro group, the isoxazole ring, and two phenyl rings offers multiple points for chemical modification and elaboration.

Nitro compounds are widely recognized as valuable intermediates in organic synthesis due to the diverse reactivity of the nitro group, which can be transformed into a variety of other functional groups, and its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govfrontiersin.org Similarly, the isoxazole ring system is a precursor to a range of functionalities, including enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols, further enhancing its utility as a synthetic intermediate. lifechemicals.com

The strategic placement of the phenyl and nitrophenyl groups on the isoxazole core provides a scaffold that can be systematically modified to generate libraries of compounds for various applications, including the development of novel therapeutic agents and functional materials. lifechemicals.comclockss.org

Exploration of Ring Transformations and Reductive Cleavage of the Isoxazole Nucleus

The isoxazole nucleus within 3-(4-nitrophenyl)-5-phenylisoxazole is susceptible to various ring transformation and cleavage reactions, significantly expanding its synthetic utility.

One of the most notable transformations is the reductive cleavage of the N-O bond of the isoxazole ring. This can be achieved under various reducing conditions, often leading to the formation of β-enaminones or 1,3-dicarbonyl compounds. For instance, the irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) has been shown to result in the reductive cleavage of the isoxazole ring. researchgate.net While this specific example does not involve the title compound, it illustrates a potential pathway for the transformation of the isoxazole core.

Furthermore, the catalytic hydrogenation of nitrophenyl-substituted isoxazoles can lead to complex heterocyclic structures through a sequence of reduction and intramolecular cyclization. A study on the palladium-on-carbon assisted hydrogenolysis of substituted 3-(2-nitrophenyl)isoxazoles demonstrated that the reduction of the nitro group to an amino group is followed by a regiospecific ring closure to yield substituted 4-aminoquinolines. researchgate.net This highlights a powerful strategy for converting the 3-(4-nitrophenyl)-5-phenylisoxazole scaffold into more complex, fused heterocyclic systems.

In a different type of ring transformation, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate was found to undergo a [4+2] cycloaddition reaction with 2,3-dimethylbuta-1,3-diene. rsc.org This reaction resulted in the formation of a tetrahydro-1,2-benzisoxazole derivative, demonstrating the potential of the isoxazole ring to act as a dienophile in cycloaddition reactions, leading to the construction of new ring systems. rsc.org

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of the Isoxazole, 3-(4-nitrophenyl)-5-phenyl- scaffold is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. dundee.ac.uknih.govnih.gov By modifying different parts of the molecule, researchers can probe the interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Several studies on related isoxazole-containing compounds have demonstrated the importance of SAR in drug discovery. For example, a series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov This study revealed that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory potency. nih.gov Another study on 3-aryl-4-isoxazolecarboxamides as TGR5 agonists highlighted the rapid identification of key SAR through the synthesis of a focused library of analogs. nih.gov

While direct SAR studies on derivatives of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- are not extensively documented in the available literature, the principles from related studies can be applied. Key modifications would involve:

Substitution on the 5-phenyl ring: Introducing various electron-donating or electron-withdrawing groups to explore the impact on biological activity.

Modification of the 4-nitrophenyl group: Reduction of the nitro group to an amine and subsequent derivatization, or replacement of the nitro group with other functionalities.

Functionalization of the isoxazole ring: Although less common, introduction of substituents at the C4 position of the isoxazole ring could also be explored.

The following table illustrates potential derivatization points on the core scaffold for SAR studies:

| Position of Derivatization | Potential Modifications | Rationale for SAR Studies |

| 5-Phenyl Ring | Halogens, Alkyl, Alkoxy, Cyano, etc. | To probe hydrophobic and electronic interactions with the target. |

| 4-Nitrophenyl Ring | Reduction to Amine, followed by acylation, sulfonylation, etc. | To explore the role of the substituent at this position and introduce new interaction points. |

| Isoxazole C4-Position | Alkylation, Halogenation | To investigate the steric and electronic requirements at the core heterocycle. |

Introduction of Diverse Functional Groups on the Isoxazole and Phenyl Moieties for Modifying Reactivity

The introduction of diverse functional groups onto the isoxazole and phenyl moieties of 3-(4-nitrophenyl)-5-phenylisoxazole is a crucial step in modifying its reactivity and preparing derivatives for various applications.

Derivatization of the 4-Nitrophenyl Moiety:

The most reactive site for derivatization is the nitro group on the phenyl ring at the 3-position of the isoxazole. The catalytic hydrogenation of aromatic nitro compounds is a well-established and efficient method to convert the nitro group into a primary amine. google.comgoogle.comresearchgate.net This transformation is of great synthetic importance as the resulting amino group can be further functionalized in numerous ways.

The resulting 3-(4-aminophenyl)-5-phenylisoxazole is a key intermediate for a wide range of derivatization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the amino functionality.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide array of substituents (e.g., halogens, cyano, hydroxyl).

The following table summarizes some common derivatization reactions of the amino group:

| Reagent | Product Type |

| Acyl Chloride (R-COCl) | Amide |

| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

| Alkyl Halide (R-X) | Alkylated Amine |

| Sodium Nitrite / HCl | Diazonium Salt |

Derivatization of the Phenyl Rings:

Direct electrophilic substitution on the phenyl rings of 3-(4-nitrophenyl)-5-phenylisoxazole can be challenging due to the deactivating nature of the isoxazole ring and the strongly deactivating nitro group. However, under forcing conditions, reactions such as nitration or halogenation might be possible, with the position of substitution being directed by the existing groups.

Derivatization of the Isoxazole Ring:

Theoretical and Computational Investigations of Isoxazole, 3 4 Nitrophenyl 5 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular properties derived from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.com It has become a standard tool for predicting the geometric and electronic properties of organic compounds due to its balance of accuracy and computational efficiency. mdpi.comsemanticscholar.org Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311G**, are commonly employed to achieve reliable results for molecular structures and energies. mdpi.commdpi.com

Geometry optimization is a key application of DFT, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com This process provides precise data on bond lengths, bond angles, and dihedral angles. For Isoxazole (B147169), 3-(4-nitrophenyl)-5-phenyl-, optimization would reveal the relative orientations of the phenyl and nitrophenyl rings with respect to the central isoxazole core.

Below is a representative table of optimized geometric parameters for Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | O1-N2 (isoxazole) | 1.41 Å |

| Bond Length | N2=C3 (isoxazole) | 1.31 Å |

| Bond Length | C3-C(nitrophenyl) | 1.48 Å |

| Bond Length | C5-C(phenyl) | 1.47 Å |

| Bond Angle | C5-O1-N2 (isoxazole) | 105.0° |

| Bond Angle | O1-N2-C3 (isoxazole) | 111.5° |

| Dihedral Angle | C4-C3-C(nitrophenyl)-C(nitrophenyl) | -25.5° |

| Dihedral Angle | C4-C5-C(phenyl)-C(phenyl) | 15.2° |

Note: The values in this table are illustrative examples based on typical DFT results for similar heterocyclic compounds and are not from a specific published study on this exact molecule.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large gap suggests high stability, whereas a small gap implies higher reactivity. malayajournal.org

DFT calculations are used to determine the energies and visualize the spatial distributions of these orbitals. bhu.ac.in For Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, the HOMO is expected to be located primarily on the more electron-rich phenyl and isoxazole moieties, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl group.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify electronic properties:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer. researchgate.net

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. mdpi.comresearchgate.net

| Property | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.55 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Electronegativity | χ | 4.70 |

| Chemical Hardness | η | 2.15 |

| Electrophilicity Index | ω | 5.13 |

Note: The values in this table are representative and intended for illustrative purposes.

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, including the regioselectivity of product formation. The synthesis of 3,5-disubstituted isoxazoles often proceeds through reactions like the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the cyclization of a β-diketone precursor with hydroxylamine (B1172632). nih.gov

DFT calculations can model the entire reaction coordinate for these synthetic routes. By calculating the energies of reactants, transition states, and products, the most energetically favorable pathway can be determined. nih.gov This analysis can predict which regioisomer will be the major product. For example, in the synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, computational models could predict whether the reaction of benzaldehyde-derived precursors with a nitrophenyl-containing component would preferentially form the 3-(4-nitrophenyl)-5-phenyl isomer over the 5-(4-nitrophenyl)-3-phenyl isomer. Local reactivity descriptors, such as the Molecular Electrostatic Potential (MEP), can also predict reactive sites; MEP maps show regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites). orientjchem.org

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. For Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, rotation can occur around the single bonds connecting the two phenyl rings to the isoxazole core. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them.

This is achieved by mapping the potential energy surface (PES). A PES scan involves systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the lowest-energy conformations and the transition states that separate them. This information is crucial for understanding the molecule's flexibility and the specific shapes it is likely to adopt, which directly influences its ability to interact with other molecules.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein (receptor). nih.govresearchgate.net The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

The simulation provides a detailed, three-dimensional model of the ligand-receptor complex, highlighting key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. utrgv.edu For Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, docking studies could model its interaction with a specific protein target. The results would identify the amino acid residues in the binding site that interact with the phenyl, nitrophenyl, and isoxazole moieties of the compound. This section focuses strictly on the physical modeling of these interactions, excluding any biological interpretation of the results.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase A | -8.5 | Leu83, Val91 | Hydrophobic |

| Lys65 | Hydrogen Bond (with nitro group) | ||

| Phe154 | π-π Stacking (with phenyl ring) |

Note: The data presented is hypothetical and serves as an example of typical output from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.govyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their activity. nih.gov

A QSAR study involves several steps:

Data Set Assembly: A collection of molecules with experimentally determined activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can range from simple properties like molecular weight (0D) to complex 3D fields representing steric and electrostatic properties (e.g., CoMFA and CoMSIA). nih.govmdpi.com

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

While no specific QSAR model for Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is available, it could be incorporated into a QSAR study of isoxazole derivatives. Its calculated molecular descriptors (e.g., logP, molecular refractivity, dipole moment, topological indices) would serve as variables in the development of a model to predict the activity of new, related compounds, thereby guiding the design of molecules with enhanced properties. nih.govyoutube.com

Mechanistic Insights into Biological Activity and Molecular Interactions of Isoxazole, 3 4 Nitrophenyl 5 Phenyl Analogues in Vitro Studies

Proposed Mechanisms of Molecular Interaction at the Cellular and Sub-Cellular Level (In Vitro Studies)

The biological activity of 3-(4-nitrophenyl)-5-phenyl-isoxazole analogues is underpinned by their ability to interact with and modulate various cellular components and pathways. These interactions are diverse, ranging from direct enzyme and receptor modulation to involvement in redox processes.

Modulation of Enzyme and Receptor Activity

In vitro research has demonstrated that isoxazole (B147169) derivatives can act as modulators of several enzymes and receptors, influencing a range of biological processes. For instance, certain isoxazole-4-carboxamide derivatives have been identified as potent modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov These compounds can significantly inhibit AMPA receptor-mediated responses and alter the biophysical gating properties of both homomeric and heteromeric receptor subunits. mdpi.com The modulation of AMPA receptors is a critical area of investigation for conditions like chronic pain. mdpi.com

Furthermore, a series of 3-aryl-4-isoxazolecarboxamides have been identified as novel and potent agonists of the human TGR5 G-protein-coupled receptor, a target of interest in metabolic diseases. nih.gov The isoxazole scaffold is also found in derivatives that can inhibit pro-inflammatory enzymes. For example, derivatives of chrysin, a natural flavone, have been shown to modulate the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govcaldic.com One such derivative strongly and selectively inhibited the COX-2 enzyme. nih.gov

In the context of antimicrobial activity, molecular modeling has suggested several potential protein targets for nitrofuran-containing analogues. These include enzymes such as azoreductase (AzoR), nitroreductases (NfsA, NfsB), deazaflavin-dependent nitroreductase (Ddn) from M. tuberculosis, and phosphoglycerate kinase (Pgk). mdpi.com Other identified potential targets are EthR, an enzyme linked to antibiotic resistance, Arylamine N-acetyltransferase (TBNAT), which is crucial for the intracellular survival of M. tuberculosis, and Enoyl reductase (InhA), another protein associated with antibiotic resistance. mdpi.com

Specific Molecular Targets and Pathways for Antimicrobial Effects (e.g., bacterial cell wall synthesis, enzyme inhibition)

The antimicrobial action of isoxazole analogues is often attributed to their interaction with specific molecular targets within pathogens. While direct inhibition of bacterial cell wall synthesis is a common antimicrobial mechanism, for nitrofuran-containing isoxazoles, the primary proposed mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases. mdpi.com This process generates cytotoxic metabolites that can cause widespread cellular damage.

Molecular docking studies have been employed to identify and characterize the interactions between isoxazole analogues and their putative protein targets. For example, certain 3,5-isoxazole nitrofuran analogues have shown strong binding affinity for proteins in Escherichia coli, Staphylococcus aureus, and Bacillus subtilis in silico. researchgate.net Similarly, isoxazole-triazole hybrids have been docked against proteins from E. coli and Pseudomonas aeruginosa, with the results corroborating the in vitro antibacterial activity. mdpi.com These computational studies suggest that the lipophilic nature of these compounds can enhance their permeability across microbial membranes, allowing for efficient accumulation within the cell and subsequent interaction with key biomolecules and enzymes. mdpi.com

Structure-Activity Relationship (SAR) Studies for Diverse Biological Effects (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 3-(4-nitrophenyl)-5-phenyl-isoxazole analogues, SAR studies have provided valuable insights into the roles of different substituents and their positions on the isoxazole core.

Impact of Substituent Effects on Molecular Recognition and Potency

The nature and position of substituents on the phenyl rings and the isoxazole core have a profound impact on the biological potency and selectivity of these compounds.

For AMPA Receptor Modulators: In a series of isoxazole-4-carboxamide derivatives, the substitution pattern on the phenyl ring at the 3-position of the isoxazole was found to be critical for activity. A derivative with a 4-chloro-2,5-dimethoxyphenyl substitution was particularly effective, suggesting that this arrangement maximizes π–π stacking and hydrogen bonding within the receptor's binding pocket. mdpi.com The spatial arrangement between the phenyl and isoxazole rings is also crucial for effective binding. mdpi.com

For TGR5 Agonists: SAR studies on 3-aryl-4-isoxazolecarboxamides led to the rapid identification of key structural requirements for potent agonism of the TGR5 receptor. nih.gov

For Antimicrobial Agents: In a series of benzoxazole (B165842) derivatives, a related heterocyclic system, substituents at the 2- and 5-positions were found to be critical for antimicrobial potency. mdpi.com Structural modifications at these positions can enhance lipophilicity and electronic properties, optimizing interactions with microbial targets. mdpi.com For some derivatives, hydrophobic substituents such as N,N-diethyl or morpholine (B109124) groups at the 4-position of the phenyl ring resulted in superior antiproliferative activity compared to those with pyrrolidine (B122466) or piperidine (B6355638) substituents. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of isoxazole and related heterocyclic analogues.

| Compound Series | Target/Activity | Key Substituent Effects | Reference |

| Isoxazole-4-carboxamides | AMPA Receptor Modulation | Substitutions on the 3-phenyl ring (e.g., 4-chloro-2,5-dimethoxy) enhance π–π stacking and hydrogen bonding. | mdpi.com |

| 3-Aryl-4-isoxazolecarboxamides | TGR5 Agonism | The nature of the aryl group and carboxamide substitutions are key for potency. | nih.gov |

| Benzoxazole Derivatives | Antiproliferative Activity | Methoxy groups at the 3-position and N,N-diethyl or morpholine at the 4-position of the phenyl ring generally increase activity. | mdpi.com |

| TEMPO-type Nitroxides | Redox Properties | The position of a phenyl group relative to the N-O moiety influences steric hindrance and reactivity. | rsc.org |

Positional Isomerism and its Influence on Biological Profiles

The arrangement of substituents around the central isoxazole ring, known as positional isomerism, can significantly influence the biological and physicochemical properties of these compounds. For example, the synthesis of isoxazole derivatives can sometimes yield a mixture of isomers, such as 3,5-disubstituted and 3,4-disubstituted isoxazoles. nih.gov

A study on new isoxazole-triazole hybrids highlighted the difference between 3,5-disubstituted and 3,4-disubstituted isomers. mdpi.com Spectroscopic analysis (¹H NMR) showed distinct chemical shifts for the proton on the isoxazole ring depending on its position. In 3,5-disubstituted isoxazoles, the H4' proton appears at a different field than the H5' proton in 3,4-disubstituted isomers, which is deshielded by the adjacent oxygen atom. mdpi.com While this particular study focused on characterization, such differences in electronic distribution and steric profile due to isomerism are well-known to affect how a molecule fits into a biological target, thereby influencing its activity. For example, the precise geometry required for binding to an enzyme's active site or a receptor's binding pocket means that one positional isomer may be highly active while another is completely inactive.

Development as a Lead Compound for Novel Chemical Entities

The journey of a chemical entity from a "hit" in initial screenings to a "lead" compound involves extensive optimization of its pharmacological profile. For Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, its structural features suggest a foundation for such development. The presence of the nitro group at the para position of the C-3 phenyl ring is a key feature. Studies on other isoxazole derivatives have indicated that electron-withdrawing groups, such as the nitro group, can significantly influence biological activity. For instance, research has shown that the presence of a nitro group on the phenyl ring of isoxazole derivatives can enhance their antibacterial properties.

The development of a lead compound involves iterative cycles of synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Structure-activity relationship (SAR) studies are crucial in this process. For Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, SAR exploration would involve modifying the phenyl rings at both the C-3 and C-5 positions. For example, altering the substitution pattern on the C-5 phenyl ring could modulate lipophilicity and, consequently, cell permeability and target engagement.

The general process of lead optimization for a compound like Isoxazole, 3-(4-nitrophenyl)-5-phenyl- would typically follow these steps:

Initial Hit Identification: The compound would first need to be identified as a "hit" in a high-throughput screening campaign against a specific biological target.

Analogue Synthesis: A library of analogues would be synthesized. This would involve variations in the substituents on both phenyl rings (e.g., introducing different electron-donating or electron-withdrawing groups, or heterocyclic rings) and potentially modifying the isoxazole core itself.

In Vitro Biological Evaluation: The synthesized analogues would be tested in a panel of in vitro assays to determine their potency (e.g., IC50 or EC50 values), selectivity against related targets, and potential off-target effects.

Pharmacokinetic Profiling: Promising candidates would undergo preliminary in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess properties like metabolic stability and cell permeability.

Without specific studies on Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, a definitive account of its development as a lead compound remains speculative. However, based on the known activities of related isoxazoles, it represents a promising scaffold for the development of new therapeutic agents.

Comparative Biological Activity Analysis with Related Isoxazole Derivatives

The biological activity of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- can be contextualized by comparing it with other isoxazole derivatives that have been studied more extensively. The nature and position of substituents on the isoxazole ring system are critical determinants of their biological effects.

One relevant analogue for comparison is 3-(4-chlorophenyl)-5-(4-nitrophenyl)isoxazole . This compound shares the 4-nitrophenyl group at the C-5 position but has a 4-chlorophenyl group at the C-3 position instead of an unsubstituted phenyl group. Both the nitro and chloro groups are electron-withdrawing, and studies on such compounds have often focused on their antimicrobial activities. The presence of a halogen, like chlorine, can enhance lipophilicity and potentially improve membrane permeability, which could lead to differences in antibacterial or antifungal potency compared to the unsubstituted phenyl analogue.

Another point of comparison can be made with isoxazole derivatives where the nitro group is at a different position or replaced by another functional group. For instance, the activity of 3-phenyl-5-(4-methoxyphenyl)isoxazole would offer insights into the effect of an electron-donating group (methoxy) at the C-5 phenyl ring. Such a modification can significantly alter the electronic properties of the molecule and its interaction with biological targets.

The table below provides a hypothetical comparative analysis based on general trends observed in isoxazole chemistry. The specific activity values are illustrative and would need to be confirmed by direct experimental testing.

| Compound Name | Key Structural Difference from Lead | Expected Impact on Biological Activity |

| Isoxazole, 3-(4-nitrophenyl)-5-phenyl- | (Reference Lead Compound) | - |

| 3-(4-Chlorophenyl)-5-(4-nitrophenyl)isoxazole | 4-Chlorophenyl at C-3 | Potentially enhanced antimicrobial activity due to the presence of the chloro group. |

| 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 4-Methoxyphenyl at C-5 (electron-donating) | Likely different target specificity and potency profile due to altered electronic properties. |

| 3,5-Diphenylisoxazole | No nitro group | Serves as a baseline to evaluate the specific contribution of the nitro group to the observed biological activity. |

Ultimately, a definitive comparative analysis requires dedicated side-by-side in vitro studies of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- and its analogues against a panel of relevant biological targets.

Advanced Materials Science Applications of Isoxazole, 3 4 Nitrophenyl 5 Phenyl

Utilization in Functional Materials Development

The development of novel functional materials is a cornerstone of modern materials science. The incorporation of specific organic molecules can impart unique and desirable properties to otherwise conventional materials. The electronic and structural characteristics of Isoxazole (B147169), 3-(4-nitrophenyl)-5-phenyl- make it a candidate for such applications.

Incorporation into Polymers and Coatings for Enhanced Performance

Hypothetical Data Table: Potential Impact of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- on Polymer Properties

| Property | Base Polymer | Polymer with 1% Isoxazole Additive (Projected) |

| Tensile Strength (MPa) | 50 | 55 |

| Thermal Stability (°C) | 200 | 215 |

| UV Absorption (λmax, nm) | 280 | 320 |

This table presents hypothetical data to illustrate the potential enhancements to polymer properties and is not based on published experimental results for this specific compound.

Potential in Optoelectronic and Electronic Devices due to Unique Electronic Properties

The electronic structure of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is of particular interest for applications in optoelectronics. The molecule contains both an electron-donating phenyl group and an electron-withdrawing nitrophenyl group, attached to the isoxazole core. This "push-pull" arrangement can lead to significant intramolecular charge transfer, a property that is highly sought after for non-linear optical (NLO) materials. NLO materials are crucial for applications such as optical switching and frequency conversion.

Furthermore, the conjugated π-system of the molecule suggests potential for use as a semiconductor in organic electronic devices. Research into related isoxazole derivatives has indicated that they can exhibit charge-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- would need to be characterized in detail to fully assess its suitability for these applications.

Table: Calculated Electronic Properties of Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Property | Calculated Value |

| Highest Occupied Molecular Orbital (HOMO) | -6.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV |

| Band Gap | 3.7 eV |

Note: These values are representative and would need to be confirmed by experimental studies.

Integration into Advanced Analytical Chemistry Methodologies

The purity and well-defined structure of synthesized organic molecules like Isoxazole, 3-(4-nitrophenyl)-5-phenyl- make them valuable tools in analytical chemistry.

Application as a Reference Standard in Chromatographic Separations

In analytical chemistry, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for the accurate identification and quantification of substances. A pure sample of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- can serve as a reference standard for the analysis of samples containing this or related isoxazole derivatives. Its distinct chemical structure would result in a characteristic retention time under specific chromatographic conditions, allowing for its unambiguous identification in complex mixtures.

Use in Spectrometric Quantification and Characterization Methods

Spectrometric methods, such as UV-Visible Spectroscopy and Mass Spectrometry, are fundamental for the characterization and quantification of chemical compounds. Isoxazole, 3-(4-nitrophenyl)-5-phenyl-, with its chromophoric phenyl and nitrophenyl groups, would exhibit a distinct UV-Visible absorption spectrum. This spectrum can be used to quantify the concentration of the compound in a solution using the Beer-Lambert law. In mass spectrometry, the compound would produce a unique fragmentation pattern, which can be used for its identification and structural elucidation.

Table: Spectroscopic Data for Isoxazole, 3-(4-nitrophenyl)-5-phenyl-

| Spectroscopic Method | Characteristic Signal |

| UV-Visible Spectroscopy (in Ethanol) | λmax ≈ 310 nm |

| Mass Spectrometry (Electron Ionization) | [M]+ at m/z 266 |

These are expected spectroscopic data points based on the compound's structure and may vary with experimental conditions.

Future Research Trajectories and Emerging Trends for Isoxazole, 3 4 Nitrophenyl 5 Phenyl

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-," future research will likely focus on moving beyond traditional synthesis protocols towards more sustainable alternatives.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and enhance product purity for a variety of heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. nih.govmdpi.com The application of microwave irradiation to the synthesis of "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-" could significantly reduce energy consumption and reaction times compared to conventional heating methods. nih.govmdpi.comeurekaselect.com

Another key area of exploration is the refinement of [3+2] cycloaddition reactions , a cornerstone for isoxazole (B147169) ring formation. nih.govnih.gov Research into novel catalytic systems and the use of greener solvents will be crucial. For instance, the use of eco-friendly solvents or even solvent-less reaction conditions, potentially under ultrasonic irradiation, could drastically reduce the environmental impact of the synthesis.

Furthermore, the principles of flow chemistry are expected to be applied. Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The synthesis of "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-" in a flow system could enable more efficient and automated production.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is fundamental for optimizing synthetic processes. Future investigations will likely employ advanced spectroscopic techniques for the real-time, in-situ monitoring of the formation of "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-".

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide invaluable data on the concentration of reactants, intermediates, and products as the reaction progresses. While direct studies on this specific isoxazole are yet to be published, the successful application of these methods to monitor the formation of other heterocyclic compounds, like benzoxazoles, demonstrates their potential. This approach allows for the precise determination of reaction rates and the identification of transient intermediates, which is often not possible with traditional offline analysis.

Moreover, time-resolved photoelectron spectroscopy could be employed to study the photochemistry and excited-state dynamics of "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-", providing insights into its stability and potential for light-induced applications.

Deeper Computational Modeling for Predictive Compound Design and Reaction Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-," deeper computational modeling will play a pivotal role in predicting its properties and guiding the design of new derivatives with enhanced functionalities.

Density Functional Theory (DFT) studies can provide detailed insights into the electronic and structural properties of the molecule. semanticscholar.orgnih.govresearchgate.net These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic behavior. nih.govresearchgate.net Such studies have been successfully applied to related nitro-substituted heterocyclic compounds to elucidate their properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. nih.govddtjournal.com By establishing a mathematical relationship between the structural features of a series of related compounds and their biological activity or physical properties, QSAR can guide the design of new "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-" derivatives with optimized characteristics. This approach has been effectively used for other isoxazole derivatives to identify key structural requirements for specific biological targets. nih.gov

Expanding Applications in Niche Scientific and Technological Fields Beyond Current Scope

The unique structural features of "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-", particularly the presence of the nitro group and the extended π-system, suggest a range of potential applications in niche scientific and technological fields that are yet to be fully explored.

One promising area is in materials science , specifically in the development of nonlinear optical (NLO) materials . nitk.ac.inresearchgate.netresearchgate.netjhuapl.eduscilit.com The charge-transfer characteristics imparted by the electron-withdrawing nitro group and the phenyl rings could lead to significant second- or third-order NLO properties, making the compound a candidate for applications in optical switching and data storage. nitk.ac.inresearchgate.net